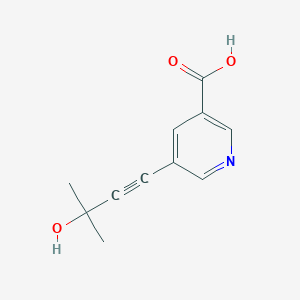

5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid

Vue d'ensemble

Description

5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid: is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . This compound is characterized by the presence of a nicotinic acid moiety substituted with a 3-hydroxy-3-methylbut-1-ynyl group at the 5-position. It is used in various biochemical and pharmaceutical research applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid typically involves the following steps:

Starting Material: The synthesis begins with nicotinic acid as the starting material.

Substitution Reaction: The 3-hydroxy-3-methylbut-1-ynyl group is introduced at the 5-position of the nicotinic acid through a substitution reaction. This step often involves the use of a suitable base and a halogenated precursor of the 3-hydroxy-3-methylbut-1-ynyl group.

Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, under reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The triple bond in the 3-hydroxy-3-methylbut-1-ynyl group can be reduced to a double or single bond.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products:

Oxidation: Formation of 5-(3-oxo-3-methylbut-1-ynyl)nicotinic acid.

Reduction: Formation of 5-(3-hydroxy-3-methylbut-1-enyl)nicotinic acid or 5-(3-hydroxy-3-methylbutyl)nicotinic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Neuroprotective Effects

Research indicates that 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid exhibits neuroprotective properties. It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Animal models have shown that this compound can enhance cognitive function and reduce neuroinflammation, suggesting its utility in neuroprotection .

1.2 Addiction Treatment

The compound has been investigated as a potential treatment for addiction disorders. Studies have demonstrated that it acts on nicotinic acetylcholine receptors, which are implicated in the reward pathways associated with addiction. By modulating these receptors, this compound may help reduce cravings and withdrawal symptoms in individuals recovering from substance use disorders .

1.3 Antioxidant Activity

Another significant application of this compound lies in its antioxidant properties. Research has shown that it can scavenge free radicals and reduce oxidative stress in various cell types. This activity is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role, such as cardiovascular diseases and certain cancers .

Biochemical Applications

2.1 Enzyme Modulation

this compound has been explored for its ability to modulate specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain isoforms of cyclooxygenase (COX), which are key enzymes in the inflammatory response. This inhibition could lead to decreased inflammation and pain relief in clinical settings .

2.2 Lipid Metabolism

The compound's influence on lipid metabolism has also been a subject of investigation. Studies indicate that it can positively affect lipid profiles by lowering triglycerides and increasing HDL cholesterol levels, making it a candidate for managing dyslipidemia and associated cardiovascular risks .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Neuroprotection in Alzheimer's model | Significant improvement in cognitive tests; reduced amyloid plaque formation |

| Study B | Addiction treatment efficacy | Decreased nicotine cravings in animal models; potential for human trials |

| Study C | Antioxidant capacity assessment | High radical scavenging activity; protective effects against oxidative stress-induced cell death |

Mécanisme D'action

The mechanism of action of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid involves its interaction with molecular targets such as nicotinic acid receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. The specific pathways involved depend on the biological context and the presence of other interacting molecules .

Comparaison Avec Des Composés Similaires

Nicotinic Acid: The parent compound, which lacks the 3-hydroxy-3-methylbut-1-ynyl group.

5-Methyl-Nicotinic Acid: A derivative with a methyl group at the 5-position instead of the 3-hydroxy-3-methylbut-1-ynyl group.

5-(3-Hydroxy-3-methylbutyl)nicotinic Acid: A derivative with a saturated butyl group instead of the alkyne.

Uniqueness: 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid is unique due to the presence of the 3-hydroxy-3-methylbut-1-ynyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets and provides opportunities for further chemical modifications .

Activité Biologique

5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a unique structure characterized by a nicotinic acid backbone with a 3-hydroxy-3-methylbut-1-ynyl substituent at the 5-position. The synthesis typically involves a substitution reaction where the hydroxymethyl group is introduced at the 5-position of nicotinic acid using halogenated precursors and suitable bases in organic solvents like dimethylformamide or tetrahydrofuran under reflux conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for some tested strains are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 7.81 |

| Staphylococcus epidermidis | 1.95 |

| Escherichia coli | 15.62 |

These results suggest that the compound may be a promising candidate for developing new antimicrobial agents, particularly against resistant strains such as MRSA .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown potential anticancer properties. Preliminary studies have indicated that it may inhibit the proliferation of cancer cells through various mechanisms, including modulation of nicotinic acid receptors and interference with cellular signaling pathways involved in tumor growth.

A study investigating the cytotoxic effects on different cancer cell lines revealed that the compound exhibits selective toxicity. For example, it demonstrated an IC50 value of approximately 10 µM against certain carcinoma cell lines, indicating its potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its interaction with nicotinic acid receptors and other molecular targets within cells. The compound can modulate receptor activity, leading to alterations in cellular signaling pathways that govern processes such as inflammation, apoptosis, and cell proliferation.

Specifically, it has been suggested that the hydroxyl group in its structure plays a crucial role in forming hydrogen bonds with target proteins, enhancing its binding affinity and biological efficacy. Further research is ongoing to elucidate the precise molecular mechanisms underlying its activity.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Study on Antimicrobial Activity : A recent investigation assessed the efficacy of this compound against various Gram-positive and Gram-negative bacteria, confirming its broad-spectrum antimicrobial properties .

- Cytotoxicity Evaluation : Another study evaluated its cytotoxic effects on human cancer cell lines, highlighting its potential as a therapeutic agent against specific types of cancer .

- Molecular Docking Studies : Computational studies have been conducted to predict binding interactions between this compound and target proteins involved in disease pathways, providing insights into its potential therapeutic applications .

Propriétés

IUPAC Name |

5-(3-hydroxy-3-methylbut-1-ynyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-11(2,15)4-3-8-5-9(10(13)14)7-12-6-8/h5-7,15H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPRXKWSTJOFBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC(=CN=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428363 | |

| Record name | 5-(3-Hydroxy-3-methyl-but-1-ynyl)-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886505-83-5 | |

| Record name | 5-(3-Hydroxy-3-methyl-but-1-ynyl)-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.